molecular formula C17H20FN3OS B2423171 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1049417-63-1

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2423171
CAS No.: 1049417-63-1
M. Wt: 333.43
InChI Key: PGNUNSCURUVSTQ-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a thiophene-2-carboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . The inhibitory effect of this compound is irreversible and non-competitive . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.

Pharmacokinetics

Modifications to the compound’s structure, such as the addition of multi-ring substituents, can improve its pharmacokinetic profile . These modifications can alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and improve DNA-topoisomerase complex binding mode .

Result of Action

The inhibition of ENTs by this compound can lead to changes in cellular functions such as cell proliferation and apoptosis . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-fluorophenylamine with ethylene oxide to form 2-(2-fluorophenyl)ethylamine. This intermediate is then reacted with piperazine to form 1-(2-fluorophenyl)piperazine.

    Coupling with Thiophene-2-carboxylic Acid: The 1-(2-fluorophenyl)piperazine is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced derivatives of the carboxamide group.

    Substitution: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

    Biology: It is used in studies related to cell signaling and receptor binding.

    Industry: The compound can be used as a precursor for the synthesis of other pharmacologically active molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)piperazine: A precursor in the synthesis of the target compound, known for its interaction with serotonin receptors.

    Thiophene-2-carboxamide: A structural component of the target compound, used in various synthetic applications.

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combined structural features of a fluorophenyl group, piperazine ring, and thiophene-2-carboxamide moiety. This unique combination allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry and pharmacology research.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c18-14-4-1-2-5-15(14)21-11-9-20(10-12-21)8-7-19-17(22)16-6-3-13-23-16/h1-6,13H,7-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNUNSCURUVSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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